N-[(1R,2S,5R)-5-(tert-butylamino)-2-[(3S)-3-[(7-tert-butylpyrazolo[1,5-a][1,3,5]triazin-4-yl)amino]-2-oxopyrrolidin-1-yl]cyclohexyl]acetamide
Descripción general
Descripción
N-[(1R,2S,5R)-5-(tert-butylamino)-2-[(3S)-3-[(7-tert-butylpyrazolo[1,5-a][1,3,5]triazin-4-yl)amino]-2-oxopyrrolidin-1-yl]cyclohexyl]acetamide is a small-molecule dual antagonist of the CC chemokine receptors 2 and 5 (CCR2 and CCR5). This compound is currently under investigation for its potential therapeutic applications in various types of cancer, including pancreatic and colorectal cancers . By inhibiting CCR2 and CCR5, this compound aims to modulate the tumor microenvironment and enhance antitumor immunity .
Métodos De Preparación
The synthetic routes and reaction conditions for N-[(1R,2S,5R)-5-(tert-butylamino)-2-[(3S)-3-[(7-tert-butylpyrazolo[1,5-a][1,3,5]triazin-4-yl)amino]-2-oxopyrrolidin-1-yl]cyclohexyl]acetamide are not extensively detailed in publicly available sources. it is known that the compound has been developed through medicinal chemistry efforts at Bristol Myers Squibb . The synthesis involves the creation of a unique chiral all-cis triamino cyclohexane core, which is a defining structural feature of this compound . The compound exhibits good permeability and excellent stability in human liver microsomes, making it suitable for further development .
Análisis De Reacciones Químicas
N-[(1R,2S,5R)-5-(tert-butylamino)-2-[(3S)-3-[(7-tert-butylpyrazolo[1,5-a][1,3,5]triazin-4-yl)amino]-2-oxopyrrolidin-1-yl]cyclohexyl]acetamide undergoes various chemical reactions, primarily focusing on its interactions with chemokine receptors. The compound acts as an antagonist to CCR2 and CCR5, preventing the engagement of these receptors and thereby inhibiting the migration of immunosuppressive cells to the tumor microenvironment . This action helps to promote an antitumor immune response. The major products formed from these reactions are the inhibited CCR2 and CCR5 receptors, which are unable to recruit immunosuppressive cells .
Aplicaciones Científicas De Investigación
N-[(1R,2S,5R)-5-(tert-butylamino)-2-[(3S)-3-[(7-tert-butylpyrazolo[1,5-a][1,3,5]triazin-4-yl)amino]-2-oxopyrrolidin-1-yl]cyclohexyl]acetamide has shown promise in several scientific research applications, particularly in the field of oncology. It is being investigated in combination with other therapies, such as chemotherapy and immunotherapy, to enhance the efficacy of cancer treatments . The compound has been tested in clinical trials for advanced pancreatic and colorectal cancers, where it has demonstrated the ability to modulate the tumor microenvironment and improve patient outcomes . Additionally, this compound is being explored for its potential use in treating other types of cancer, including non-small cell lung cancer and hepatocellular carcinoma .
Mecanismo De Acción
The mechanism of action of N-[(1R,2S,5R)-5-(tert-butylamino)-2-[(3S)-3-[(7-tert-butylpyrazolo[1,5-a][1,3,5]triazin-4-yl)amino]-2-oxopyrrolidin-1-yl]cyclohexyl]acetamide involves the inhibition of CCR2 and CCR5 receptors. These receptors are expressed on various immune cells, including monocyte-derived suppressor cells and regulatory T cells . By blocking these receptors, this compound prevents the recruitment of immunosuppressive cells to the tumor microenvironment, thereby promoting an antitumor immune response . This action is further enhanced when combined with other therapies, such as PD-1 inhibitors, which help to activate effector T cells and enhance the overall immune response against the tumor .
Comparación Con Compuestos Similares
N-[(1R,2S,5R)-5-(tert-butylamino)-2-[(3S)-3-[(7-tert-butylpyrazolo[1,5-a][1,3,5]triazin-4-yl)amino]-2-oxopyrrolidin-1-yl]cyclohexyl]acetamide is unique in its dual antagonism of both CCR2 and CCR5 receptors. Similar compounds include other CCR2 and CCR5 antagonists, such as BMS-986253 (an anti-IL-8 antibody) and other CCR2/CCR5 inhibitors . this compound stands out due to its ability to target both receptors simultaneously, providing a more comprehensive approach to modulating the tumor microenvironment and enhancing antitumor immunity .
Actividad Biológica
N-[(1R,2S,5R)-5-(tert-butylamino)-2-[(3S)-3-[(7-tert-butylpyrazolo[1,5-a][1,3,5]triazin-4-yl)amino]-2-oxopyrrolidin-1-yl]cyclohexyl]acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and databases to provide a comprehensive overview.
Chemical Structure and Properties
The compound has a molecular formula of and features multiple functional groups that contribute to its biological activity. The structural complexity includes a cyclohexyl moiety, a pyrrolidinyl group, and a triazine derivative, which are critical for its interaction with biological targets.
Research indicates that this compound may act as an inhibitor of specific enzymes or receptors involved in disease pathways. For instance, it has been associated with modulating pathways relevant to cancer and inflammatory conditions.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Activity | Description |
---|---|
Anticancer Activity | Exhibits potential in inhibiting tumor growth through apoptosis induction. |
Anti-inflammatory Effects | Reduces cytokine production in macrophages, indicating anti-inflammatory properties. |
Enzyme Inhibition | Acts as a non-covalent inhibitor of specific proteases involved in viral replication. |
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Anticancer Studies : A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited the proliferation of various cancer cell lines by inducing apoptosis through mitochondrial pathways (Jacobs et al., 2013) .
- Anti-inflammatory Properties : In vitro experiments showed that treatment with this compound significantly decreased the levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages .
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on SARS-CoV 3CL protease. It was found to effectively inhibit viral replication in cell culture models .
Propiedades
IUPAC Name |
N-[(1R,2S,5R)-5-(tert-butylamino)-2-[(3S)-3-[(7-tert-butylpyrazolo[1,5-a][1,3,5]triazin-4-yl)amino]-2-oxopyrrolidin-1-yl]cyclohexyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N8O2/c1-15(34)28-18-12-16(30-25(5,6)7)8-9-19(18)32-11-10-17(22(32)35)29-23-27-14-26-21-13-20(24(2,3)4)31-33(21)23/h13-14,16-19,30H,8-12H2,1-7H3,(H,28,34)(H,26,27,29)/t16-,17+,18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVHFGNTABZQJU-HCXYKTFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC(CCC1N2CCC(C2=O)NC3=NC=NC4=CC(=NN43)C(C)(C)C)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1C[C@@H](CC[C@@H]1N2CC[C@@H](C2=O)NC3=NC=NC4=CC(=NN43)C(C)(C)C)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286279-29-5 | |
Record name | BMS-813160 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1286279295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-813160 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16240 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BMS-813160 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83U7957287 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.